Ilepatril Demonstrates Sub-Nanomolar ACE Inhibition Potency, Exceeding Ramipril and Omapatrilat
Ilepatril inhibits angiotensin-converting enzyme (ACE) with an IC50 of 0.053 nM, which is approximately 94-fold more potent than ramipril (IC50 = 5 nM) and 12-fold more potent than omapatrilat (Ki = 0.64 nM) [1]. In contrast, its NEP inhibitory potency (IC50 = 5.0 nM) is approximately 11-fold weaker than omapatrilat (Ki = 0.45 nM), indicating a distinct selectivity profile favoring ACE over NEP compared to the class reference compound .
| Evidence Dimension | ACE inhibition potency (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 0.053 nM |
| Comparator Or Baseline | Ramipril: IC50 = 5 nM; Omapatrilat: Ki = 0.64 nM |
| Quantified Difference | Ilepatril is ~94-fold more potent than ramipril and ~12-fold more potent than omapatrilat for ACE inhibition |
| Conditions | In vitro enzyme inhibition assays |
Why This Matters
Higher ACE potency may permit lower effective doses and potentially reduce off-target effects in preclinical models requiring robust RAS suppression.
- [1] ProbeChem. Angiotensin-converting Enzyme (ACE) Inhibitors. Ilepatril Product Information. View Source
